molecular formula C9H7ClO B12443195 3-Chloro-1-phenylprop-2-en-1-one

3-Chloro-1-phenylprop-2-en-1-one

Cat. No.: B12443195
M. Wt: 166.60 g/mol
InChI Key: MHZUGELJKUYWQA-UHFFFAOYSA-N
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Description

3-Chloro-1-phenylprop-2-en-1-one is an organochlorine compound known for its stability and reactivity. It is a derivative of chalcone, a class of compounds with a wide range of applications in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Chloro-1-phenylprop-2-en-1-one can be synthesized through the Claisen-Schmidt condensation reaction. This involves the reaction of benzaldehyde with chloroacetone in the presence of a base such as potassium hydroxide. The reaction is typically carried out in a solvent like ethanol at room temperature, yielding the desired product after purification .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve more efficient and scalable methods, such as solvent-free conditions or the use of ultrasound-assisted reactions to enhance yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-1-phenylprop-2-en-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Chloro-1-phenylprop-2-en-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-chloro-1-phenylprop-2-en-1-one involves its reactivity with various biological targets. It can interact with enzymes and proteins, leading to the formation of covalent bonds and subsequent biological effects. The molecular pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its chlorine substituent, which imparts specific reactivity and stability characteristics. This makes it a valuable intermediate in organic synthesis and a versatile compound for various applications .

Properties

Molecular Formula

C9H7ClO

Molecular Weight

166.60 g/mol

IUPAC Name

3-chloro-1-phenylprop-2-en-1-one

InChI

InChI=1S/C9H7ClO/c10-7-6-9(11)8-4-2-1-3-5-8/h1-7H

InChI Key

MHZUGELJKUYWQA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C=CCl

Origin of Product

United States

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